molecular formula C10H7F2NO3 B3214189 5-(difluoromethoxy)-1H-indole-3-carboxylic acid CAS No. 1135935-39-5

5-(difluoromethoxy)-1H-indole-3-carboxylic acid

Cat. No. B3214189
CAS RN: 1135935-39-5
M. Wt: 227.16 g/mol
InChI Key: PVFJCOSHTHYNBT-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1H-indole-3-carboxylic acid, also known as DFMICA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFMICA is a synthetic compound that belongs to the indole class of organic compounds. It has a molecular formula of C10H7F2NO3, and a molecular weight of 239.16 g/mol.

Mechanism of Action

5-(difluoromethoxy)-1H-indole-3-carboxylic acid works by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also activates certain pathways that promote cell death in cancer cells. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(difluoromethoxy)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it has not been extensively studied in humans, which limits its potential use in clinical settings.

Future Directions

There are several future directions for research on 5-(difluoromethoxy)-1H-indole-3-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of viral infections, particularly those caused by RNA viruses. Additional studies are needed to determine the optimal dosage and treatment regimen for this compound. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for future drug development.

Scientific Research Applications

5-(difluoromethoxy)-1H-indole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJCOSHTHYNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244079
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135935-39-5
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135935-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Difluoromethoxyindole (PCT 2007/096395) was formylated at the 3-position using the Vilsmeyer-Haack protocol (phosphorous oxychloride/DMF). The resulting aldehyde was oxidized with sodium chlorite/sodium dihydrogen phosphate in aqueous dioxane. MS (m/e) 227.
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sodium chlorite sodium dihydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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